molecular formula C31H39N7O7S B1668896 Cholecystokinin pentapeptide CAS No. 18917-24-3

Cholecystokinin pentapeptide

Katalognummer: B1668896
CAS-Nummer: 18917-24-3
Molekulargewicht: 653.8 g/mol
InChI-Schlüssel: AGNHQKAXUWFRGP-QORCZRPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholecystokinin pentapeptide is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin, previously called pancreozymin, is synthesized and secreted by enteroendocrine cells in the duodenum, the first segment of the small intestine. Its presence causes the release of digestive enzymes and bile from the pancreas and gallbladder, respectively, and also acts as a hunger suppressant.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cholecystokinin pentapeptide has been extensively studied for its pharmacological effects, particularly in relation to its receptors, CCK1R and CCK2R.

Drug Development

CCK-5 has been utilized in the development of drugs targeting CCK receptors. Research indicates that biased agonism at CCK1R may present therapeutic benefits, particularly in treating obesity and metabolic disorders. The potential for allosteric modulation of CCK receptors opens new avenues for drug design, allowing for more nuanced therapeutic strategies that can minimize side effects while enhancing efficacy .

Drug Type Target Receptor Potential Use
AgonistsCCK1RAppetite suppression
AntagonistsCCK2RTreatment of gastrin-related diseases

Impact on Gastrointestinal Disorders

CCK-5 has been implicated in gastrointestinal motility and digestive enzyme secretion. Studies have shown that it can enhance gallbladder contraction and pancreatic enzyme release, making it a candidate for treating conditions like gallstones and pancreatitis .

Nutritional Applications

Cholecystokinin is integral to the regulation of appetite and food intake.

Satiety Regulation

Research demonstrates that CCK-5 reduces meal size by promoting satiety. This effect has been observed in both animal models and human studies, suggesting its potential as a therapeutic agent for obesity management .

Study Type Findings
Animal StudiesReduced food intake with CCK-5 administration
Human TrialsDecreased caloric intake post-meal with CCK-5

Molecular Biology Applications

CCK-5 is also significant in molecular biology research, particularly in receptor interaction studies.

Receptor Binding Studies

Molecularly imprinted polymers have been developed to study the binding characteristics of CCK-5 at its receptors. These studies provide insights into receptor-ligand interactions and the pharmacodynamics of CCK peptides .

Research Focus Outcome
Binding AffinityHigh specificity for CCK1R and CCK2R
Structure-Activity RelationshipInsights into ligand modifications for enhanced binding

Cholecystokinin in Alzheimer's Disease

A study investigated the role of cholecystokinin peptides in Alzheimer's disease, revealing altered receptor binding characteristics in affected individuals compared to controls. This suggests a potential link between cholecystokinin signaling and neurodegenerative processes .

Gastrin-related Diseases

Research utilizing Gaussian accelerated molecular dynamics simulations has explored the interaction of gastrin-derived peptides with CCK2R, providing a foundation for designing antagonists that could mitigate gastrin-related gastrointestinal disorders .

Eigenschaften

CAS-Nummer

18917-24-3

Molekularformel

C31H39N7O7S

Molekulargewicht

653.8 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1

InChI-Schlüssel

AGNHQKAXUWFRGP-QORCZRPOSA-N

SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Isomerische SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

Kanonische SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Aussehen

Solid powder

Key on ui other cas no.

18917-24-3

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

GWMDF

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CCK-5
cholecystokinin pentapeptide
Gly-Trp-Met-Asp-Phe-NH2
glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin pentapeptide
Reactant of Route 2
Cholecystokinin pentapeptide
Reactant of Route 3
Reactant of Route 3
Cholecystokinin pentapeptide
Reactant of Route 4
Reactant of Route 4
Cholecystokinin pentapeptide
Reactant of Route 5
Cholecystokinin pentapeptide
Reactant of Route 6
Cholecystokinin pentapeptide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.